2,4-Dimethoxyphenol;methylcarbamic acid
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Overview
Description
2,4-Dimethoxyphenol;methylcarbamic acid is a compound that combines the structural features of 2,4-dimethoxyphenol and methylcarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxyphenol can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.
Methylcarbamic acid can be synthesized by reacting methylamine with carbon dioxide at low temperatures, which also yields ammonium carbamate. This reaction is typically carried out in a controlled environment to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of 2,4-dimethoxyphenol involves the methylation of hydroquinone on a larger scale, using similar reagents and conditions as in the laboratory synthesis. The production of methylcarbamic acid in an industrial setting involves the reaction of methylamine with carbon dioxide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyphenol;methylcarbamic acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group in 2,4-dimethoxyphenol can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethoxyphenol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylcarbamic acid moiety can interact with nucleophiles and electrophiles, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenol: Shares the phenolic structure but lacks the methylcarbamic acid moiety.
Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.
p-Methoxyphenol: Similar phenolic structure with a single methoxy group.
Properties
CAS No. |
75912-01-5 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2,4-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-7(9)8(5-6)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
VBJCUGGIQNWPBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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